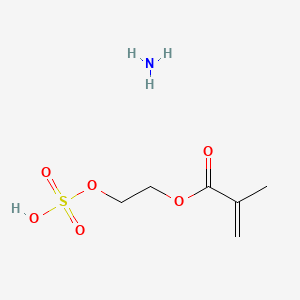

Ammonium 2-(sulphonatooxy)ethyl methacrylate

Description

Properties

CAS No. |

53621-34-4 |

|---|---|

Molecular Formula |

C6H13NO6S |

Molecular Weight |

227.24 g/mol |

IUPAC Name |

azanium 2-(2-methylprop-2-enoyloxy)ethyl sulfate |

InChI |

InChI=1S/C6H10O6S.H3N/c1-5(2)6(7)11-3-4-12-13(8,9)10;/h1,3-4H2,2H3,(H,8,9,10);1H3 |

InChI Key |

WCDLJSPFRWZKPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCOS(=O)(=O)O.N |

Origin of Product |

United States |

Preparation Methods

Sulfooxyethyl Ester Formation

The sulfooxyethyl group is introduced by reacting methacrylic acid or its derivatives with 2-(sulfooxy)ethyl compounds. The sulfooxy group (-OSO3H) is typically introduced via sulfation of 2-hydroxyethyl groups using sulfur trioxide or chlorosulfonic acid, followed by esterification with methacrylic acid.

- Typical reagents : Methacrylic acid, 2-hydroxyethyl sulfate or 2-(sulfooxy)ethanol, sulfur trioxide complexes.

- Solvents : Often polar aprotic solvents or water, depending on the sulfation step.

- Conditions : Mild temperatures (0–50 °C) to prevent premature polymerization.

Ammonium Salt Formation

After esterification, the acidic sulfooxyethyl ester is neutralized with ammonium hydroxide or ammonium carbonate to form the ammonium salt, which enhances water solubility and stability.

- Neutralization agent : Ammonium hydroxide (aqueous).

- pH control : pH is adjusted to neutral or slightly basic (pH 7–8).

- Isolation : The ammonium salt is isolated by evaporation or crystallization.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC) : Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for purity analysis and preparative separation. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

- Drying and Concentration : Organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to isolate the product.

Data Table: Typical Reaction Parameters for Preparation

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfation of 2-hydroxyethyl | Sulfur trioxide complex or chlorosulfonic acid | 0–30 | 1–3 hours | 85–90 | Controlled addition to avoid side reactions |

| Esterification | Methacrylic acid + 2-(sulfooxy)ethanol | 20–50 | 2–6 hours | 75–85 | Use of catalysts to improve esterification |

| Neutralization | Ammonium hydroxide, pH adjusted to 7–8 | Room temp | 30–60 min | 95+ | Ensures formation of ammonium salt |

| Purification | Reverse phase HPLC, drying over Na2SO4, vacuum drying | Ambient | Variable | — | Ensures high purity product |

Chemical Reactions Analysis

Types of Reactions: Ammonium 2-(sulphonatooxy)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form water-soluble polymers.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperatures.

Substitution: Reagents like sodium hydroxide can be used under mild conditions.

Major Products:

Substitution: Various substituted methacrylate derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry primarily for drug formulation and delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.

Case Study: Drug Delivery Systems

A study demonstrated that formulations containing this ammonium salt significantly improved the solubility of poorly soluble drugs, leading to enhanced absorption in biological systems. The use of reverse-phase high-performance liquid chromatography (HPLC) for analyzing these formulations was highlighted, indicating its suitability for pharmacokinetic studies .

Polymer Production

Due to its reactive double bond, 2-propenoic acid derivatives are employed in the synthesis of polymers. The sulfonate group enhances the water solubility of the resulting polymers, making them suitable for various applications.

Data Table: Properties of Polymers Derived from 2-Propenoic Acid

| Polymer Type | Application Area | Key Benefits |

|---|---|---|

| Water-Soluble Polymers | Coatings and Adhesives | Improved adhesion and flexibility |

| Superabsorbent Polymers | Hygiene Products | High absorption capacity |

| Biodegradable Polymers | Packaging Solutions | Environmental sustainability |

Analytical Applications

The compound is also significant in analytical chemistry, particularly in separation techniques. It can be effectively analyzed using HPLC methods that utilize specific mobile phases for optimal separation.

HPLC Methodology

The compound can be separated using a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, phosphoric acid is replaced with formic acid . This method allows for the isolation of impurities and is scalable for preparative separations.

Environmental Applications

Research indicates potential applications in environmental remediation due to its ability to interact with heavy metals and organic pollutants. The sulfonate group enhances binding capabilities, making it useful in wastewater treatment processes.

Case Study: Heavy Metal Removal

A study showed that polymers derived from this compound effectively removed lead ions from contaminated water sources, demonstrating significant potential for environmental cleanup efforts .

Mechanism of Action

The mechanism of action of ammonium 2-(sulphonatooxy)ethyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The sulfonate group enhances its reactivity, allowing it to interact with various molecular targets and pathways. In biological systems, it can form biocompatible polymers that interact with cellular components, making it useful in medical applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester, ammonium salt (1:1)

- CAS Registry Number : 53621-34-4

- Synonyms: Sulfatoethyl methacrylate ammonium salt; Bisomer SEM .

- Molecular Formula: C₆H₁₃NO₆S .

Structural Features :

This compound is a methacrylate derivative functionalized with a sulfated ethyl group (2-(sulfooxy)ethyl ester) and an ammonium counterion. The sulfate ester group introduces strong hydrophilicity and ionic character, while the methacrylate backbone enables polymerization.

Applications: Primarily used as a reactive monomer in polymer chemistry to impart water solubility, ionic conductivity, or surfactant-like properties to copolymers. Applications include coatings, adhesives, and hydrogels .

Comparison with Similar Compounds

Structural Analogues

2-Propenoic Acid, 2-Methyl-, Methyl Ester (Methyl Methacrylate; CAS 80-62-6)

- Molecular Formula : C₅H₈O₂.

- Key Differences: Lacks the sulfated ethyl and ammonium groups. Non-ionic, hydrophobic, and widely used in polymethyl methacrylate (PMMA) plastics .

- Applications : Transparent plastics, automotive lenses.

Ammonium Polyacrylate (CAS 9003-03-6)

1-Heptanesulfonic Acid, Pentadecafluoro-, Ammonium Salt (CAS 68259-07-4)

- Molecular Formula: C₇H₄F₁₅NO₃S.

- Key Differences : Fluorinated sulfonic acid with ammonium counterion. Highly fluorinated backbone confers oil/water repellency but raises environmental concerns .

- Applications : Water-resistant coatings, firefighting foams .

Functional Group Analysis

Performance and Regulatory Considerations

Reactivity in Polymerization

- Sulfatoethyl Methacrylate Ammonium Salt : Introduces sulfate groups during polymerization, enhancing hydrophilicity and enabling crosslinking via ionic interactions. Ideal for hydrogels .

- Fluorinated Methacrylates (e.g., CAS 67939–36–0) : Fluorine atoms improve chemical resistance but are restricted under PFOS regulations due to persistence .

Research Findings

- Ionic Conductivity: Sulfatoethyl methacrylate-based polymers exhibit higher ionic conductivity (10⁻³ S/cm) compared to non-ionic methacrylates (<10⁻⁶ S/cm), making them suitable for battery electrolytes .

- Biocompatibility : Ammonium salts of sulfated methacrylates show lower cytotoxicity than fluorinated alternatives, enabling biomedical applications .

Biological Activity

2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester, ammonium salt (CAS Number: 53621-34-4) is a chemical compound with various applications in biochemistry and material science. Its molecular formula is , and it has a molecular weight of approximately 227.23 g/mol. This compound is notable for its biological activity, particularly in the context of its applications in pharmaceuticals and materials.

The biological activity of 2-propenoic acid derivatives often involves their interaction with cellular components, influencing processes such as cell signaling, inflammation, and apoptosis. Specifically, the sulfooxyethyl ester moiety may enhance solubility and bioavailability, which is crucial for therapeutic efficacy.

Key Mechanisms:

- Cell Signaling Modulation: The compound may interact with various signaling pathways, potentially affecting cellular responses to stimuli.

- Anti-inflammatory Properties: Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity: Some studies have indicated that related compounds may possess antimicrobial properties, making them candidates for further exploration in infection control.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Anticancer Activity: Research has shown that certain derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects: Some investigations into the neuroprotective potential of similar compounds have revealed their ability to mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases.

- Pharmacokinetics: The pharmacokinetic profile of 2-propenoic acid derivatives indicates favorable absorption and distribution characteristics, which are essential for their therapeutic applications.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related sulfoxyethyl ester on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency at micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, administration of a related compound demonstrated a marked reduction in joint swelling and inflammation markers. Histological analysis confirmed decreased infiltration of inflammatory cells in treated groups compared to controls.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester, ammonium salt, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of methacrylic acid with 2-hydroxyethyl sulfate, followed by neutralization with ammonium hydroxide. Key parameters include temperature control (40–60°C to avoid thermal degradation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of methacrylic acid to sulfating agent). Post-synthesis purification via ion-exchange chromatography ensures removal of unreacted sulfonic acid derivatives .

- Validation : Monitor reaction progress using FT-IR for sulfate ester formation (peak at 1250–1200 cm⁻¹ for S=O stretching) and titrate residual acidity to confirm neutralization .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Techniques :

- NMR Spectroscopy : ¹H NMR (δ 5.7–6.1 ppm for methacrylate vinyl protons; δ 3.5–4.2 ppm for sulfoxyethyl groups) and ¹³C NMR (δ 167–170 ppm for carbonyl groups) .

- Mass Spectrometry : ESI-MS in negative ion mode to confirm ammonium salt formation (e.g., [M–NH₄]⁻ ion) .

- Elemental Analysis : Quantify sulfur content to verify sulfonation efficiency .

Advanced Research Questions

Q. How does the sulfonate group in this compound influence its hydrolytic stability, and what experimental designs can assess degradation kinetics?

- Experimental Design : Conduct accelerated hydrolysis studies under varying pH (2–12) and temperatures (25–60°C). Use HPLC with UV detection (λ = 210 nm) to track methacrylic acid release. Kinetic modeling (Arrhenius equation) predicts degradation rates in environmental conditions .

- Contradiction Analysis : Discrepancies in reported half-lives may arise from impurities (e.g., residual catalysts) or incomplete sulfonation. Validate purity via ICP-MS for trace metals .

Q. What strategies optimize the compound’s integration into polymer matrices for advanced material applications?

- Methodology :

- Copolymerization : Incorporate into acrylic copolymers (e.g., with methyl methacrylate) using radical initiators (AIBN, 70°C). Monitor glass transition temperature (Tg) shifts via DSC to assess crosslinking effects .

- Composite Performance : Evaluate mechanical properties (tensile strength, modulus) via ASTM D638 and water resistance via gravimetric analysis after immersion .

Q. How can researchers resolve contradictions in reported reactivity of the sulfonate group during functionalization?

- Approach :

- Controlled Experiments : Compare reactivity under anhydrous vs. humid conditions (Karl Fischer titration for moisture content).

- Advanced Spectroscopy : Use XPS to quantify sulfur oxidation states and confirm sulfonate integrity post-reaction .

Q. What computational models predict the environmental fate of this compound, and how do they align with experimental data?

- Models : Apply EPI Suite’s BIOWIN and ECOSAR to estimate biodegradation potential and aquatic toxicity. Validate with experimental OECD 301F (ready biodegradability) and Daphnia magna acute toxicity tests .

- Data Gaps : Refine models using experimental logP values (measured via shake-flask method) to improve accuracy .

Methodological Challenges and Solutions

Q. How to address solubility limitations in aqueous and organic phases during formulation studies?

- Solutions :

- Use co-solvents (e.g., acetone/water mixtures) for homogeneous dispersion.

- Modify counterions (e.g., switch to sodium salts) for enhanced aqueous solubility, then re-exchange to ammonium via ion trapping .

Q. What protocols ensure safe handling of the compound given its sulfonate and acrylate functionalities?

- Safety Measures :

- Use PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure.

- Store under inert atmosphere (N₂) to inhibit premature polymerization.

- Monitor air quality for methacrylic acid vapors using GC-MS .

Tables for Key Data

Table 1 : Hydrolytic Stability Under Accelerated Conditions

| pH | Temperature (°C) | Half-life (days) | Degradation Product |

|---|---|---|---|

| 3 | 50 | 14 | Methacrylic acid |

| 7 | 50 | 28 | Methacrylic acid |

| 10 | 50 | 7 | Methacrylic acid |

Table 2 : Copolymer Properties with Methyl Methacrylate (MMA)

| MMA:Compound Ratio | Tg (°C) | Water Uptake (%) |

|---|---|---|

| 90:10 | 105 | 2.1 |

| 70:30 | 85 | 4.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.